molecular formula C10H17IN2O B2660559 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856094-75-1

1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2660559
CAS No.: 1856094-75-1
M. Wt: 308.163
InChI Key: MJVUOROFDPUTMY-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethyl group at the first position, an iodine atom at the fourth position, and an isobutoxymethyl group at the third position of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.

    Iodination: The iodine atom is introduced through an electrophilic iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be attached via an alkylation reaction using an isobutyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under suitable conditions, leading to the formation of different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and suitable ligands are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-ethyl-4-azido-3-(isobutoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological targets.

    Medicine: Pyrazole derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic applications.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    1-ethyl-4-iodo-3-methyl-1H-pyrazole: Similar structure but lacks the isobutoxymethyl group.

    1-ethyl-4-bromo-3-(isobutoxymethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of isobutoxymethyl.

Uniqueness: 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which can influence its chemical reactivity and biological activity. The iodine atom also provides a site for further functionalization through various coupling reactions.

Properties

IUPAC Name

1-ethyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-13-5-9(11)10(12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVUOROFDPUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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